molecular formula C24H30ClN3O3 B236473 3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide

3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide

Cat. No. B236473
M. Wt: 444 g/mol
InChI Key: YQYVBXKHMKYZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family, which is known for its various pharmacological activities.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific receptors or enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its high potency and selectivity. This compound can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide. One of the areas of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the discovery of new drug targets. Additionally, the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, could be explored.
Conclusion:
In conclusion, this compound is a compound with significant potential in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases and has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide involves the reaction of 4-[4-(3-methylbutanoyl)piperazin-1-yl]aniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base. This reaction yields the final product, which is a white crystalline solid.

Scientific Research Applications

3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H30ClN3O3/c1-4-31-22-10-5-18(16-21(22)25)24(30)26-19-6-8-20(9-7-19)27-11-13-28(14-12-27)23(29)15-17(2)3/h5-10,16-17H,4,11-15H2,1-3H3,(H,26,30)

InChI Key

YQYVBXKHMKYZPQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)Cl

Origin of Product

United States

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